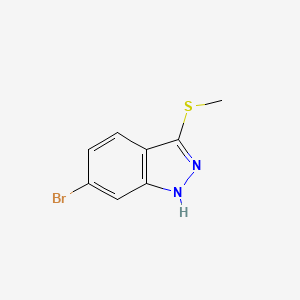

6-Bromo-3-(methylthio)-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2S |

|---|---|

Molecular Weight |

243.13 g/mol |

IUPAC Name |

6-bromo-3-methylsulfanyl-1H-indazole |

InChI |

InChI=1S/C8H7BrN2S/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) |

InChI Key |

MXXAXJIRPGZAPC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NNC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

6-Bromo-3-(methylthio)-1H-indazole chemical structure and properties

An In-depth Technical Guide to 6-Bromo-3-(methylthio)-1H-indazole for Advanced Research

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1] This bicyclic aromatic heterocycle, composed of a fused benzene and pyrazole ring, is a cornerstone in the design of numerous therapeutic agents due to its versatile biological activities and its ability to form key interactions with biological targets.[2][3] The inherent stability of the 1H-indazole tautomer, combined with its capacity for substitution at multiple positions, provides a robust framework for developing potent and selective molecules.[1][2]

This guide focuses on a specific, strategically functionalized derivative: 6-Bromo-3-(methylthio)-1H-indazole . The incorporation of a bromine atom at the 6-position offers a crucial handle for late-stage diversification through well-established palladium-catalyzed cross-coupling reactions. Simultaneously, the methylthio group at the 3-position significantly influences the electronic properties and steric profile of the molecule, providing a vector for modulating target affinity, selectivity, and pharmacokinetic properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's structure, properties, synthesis, and applications as a versatile building block in drug discovery.

Part 1: Core Molecular Profile and Characterization

A thorough understanding of a compound's fundamental characteristics is paramount for its effective use in research and development. This section outlines the structural, physical, and spectroscopic properties of 6-Bromo-3-(methylthio)-1H-indazole.

Chemical Structure and Tautomerism

6-Bromo-3-(methylthio)-1H-indazole (CAS: 1823346-15-1) possesses a core indazole structure. The "1H" designation indicates that the proton is located on the nitrogen at position 1, which is generally the more thermodynamically stable tautomer compared to the 2H-indazole form.[2]

Caption: Chemical structure of 6-Bromo-3-(methylthio)-1H-indazole.

Physicochemical and Spectroscopic Data

Quantitative data is essential for reaction planning, analytical method development, and material handling. The table below summarizes the key properties of the compound.

| Property | Value | Reference |

| CAS Number | 1823346-15-1 | [4] |

| Molecular Formula | C₈H₇BrN₂S | [4] |

| Molecular Weight | 243.12 g/mol | [4] |

| Appearance | Expected to be an off-white to brown solid | General observation for similar compounds |

| SMILES | CSC1=NNC2=C1C=CC(Br)=C2 | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds like 6-bromo-1H-indazole.[5][6]

-

¹H NMR: The spectrum is expected to show a singlet for the S-CH₃ protons (typically ~2.5-2.7 ppm). The three aromatic protons on the benzene ring will appear as multiplets or doublets in the aromatic region (~7.0-8.0 ppm). A broad singlet corresponding to the N-H proton is also expected, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum will display eight distinct signals. The S-CH₃ carbon will be in the aliphatic region (~15-20 ppm). The six carbons of the bicyclic core will appear in the aromatic region (~110-150 ppm), with the carbon attached to bromine (C6) being significantly influenced by the halogen.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). The exact mass would be expected around m/z 241.96 and 243.96.

-

Infrared (IR) Spectroscopy: Key absorption bands are predicted for the N-H stretch (~3100-3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=N and C=C vibrations in the aromatic region (~1400-1600 cm⁻¹), and C-S and C-Br stretches in the fingerprint region.

Quality Control and Analytical Workflow

Ensuring the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. A standard quality control workflow for a compound like 6-Bromo-3-(methylthio)-1H-indazole involves a multi-technique approach to confirm its structure and assess its purity.[6]

Caption: A typical workflow for the quality control analysis of the title compound.

Part 2: Synthesis, Reactivity, and Handling

The synthetic accessibility of a building block is a critical factor in its utility. This section provides a validated, logical synthetic strategy and discusses the compound's chemical reactivity.

Retrosynthetic Analysis and Proposed Synthesis

A robust synthesis of 6-Bromo-3-(methylthio)-1H-indazole can be envisioned from the versatile intermediate 6-Bromo-3-iodo-1H-indazole (CAS 885521-88-0).[7] The rationale for this choice is the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond at the 3-position is significantly more reactive towards nucleophilic substitution and certain cross-coupling reactions than the carbon-bromine bond at the 6-position.[7] This allows for the selective introduction of the methylthio group at C3 via nucleophilic substitution with a thiolate source, such as sodium thiomethoxide (NaSMe).

Detailed Experimental Protocol: Synthesis of 6-Bromo-3-(methylthio)-1H-indazole

This protocol is designed to be self-validating, with explanations provided for each critical step.

Objective: To synthesize 6-Bromo-3-(methylthio)-1H-indazole from 6-Bromo-3-iodo-1H-indazole.

Materials:

-

6-Bromo-3-iodo-1H-indazole (1.0 eq)

-

Sodium thiomethoxide (1.2-1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-3-iodo-1H-indazole (1.0 eq) in anhydrous DMF.

-

Causality: An inert atmosphere is crucial to prevent oxidation of the thiolate nucleophile. Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr-type reaction.

-

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.2-1.5 eq) portion-wise over 10-15 minutes.

-

Causality: Cooling the reaction mixture controls the initial exotherm upon addition of the reactive nucleophile. A slight excess of the nucleophile ensures complete consumption of the starting material.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Causality: Room temperature provides sufficient thermal energy for the reaction to proceed to completion at a controlled rate. TLC is a critical in-process control to monitor the reaction's progress.

-

-

Aqueous Workup: Quench the reaction by slowly pouring the mixture into a beaker containing saturated aqueous NaHCO₃ solution.

-

Causality: The aqueous quench neutralizes any residual reactive species and precipitates the organic product, which is typically less soluble in water.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Causality: Ethyl acetate is an effective organic solvent for extracting the desired product from the aqueous phase. Multiple extractions ensure a high recovery yield.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: Washing with water removes residual DMF, while the brine wash helps to break any emulsions and remove the bulk of the dissolved water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: This step removes all traces of water, which could interfere with subsequent steps or the final product's stability.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.

-

Chemical Reactivity and Further Functionalization

6-Bromo-3-(methylthio)-1H-indazole is a versatile intermediate for further chemical modification:

-

N-H Functionalization: The nitrogen at the N1 position is nucleophilic and can be readily alkylated or arylated under basic conditions to generate a library of N1-substituted indazoles.[8]

-

C-Br Cross-Coupling: The bromine atom at C6 is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, enabling the introduction of a wide array of aryl, heteroaryl, or amino substituents.[1]

-

Oxidation of the Methylthio Group: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or Oxone. This modification can drastically alter the compound's polarity, solubility, and hydrogen-bonding capacity, which are critical parameters in drug design.

Part 3: Applications in Drug Discovery and Development

The true value of a chemical building block is realized in its application. The unique combination of substituents on 6-Bromo-3-(methylthio)-1H-indazole makes it a highly valuable tool in medicinal chemistry.

A Scaffold for Kinase Inhibitor Development

The indazole core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, such as Pazopanib and Axitinib.[1][3] The N-H and N2 nitrogen of the pyrazole ring act as hydrogen bond donor and acceptor, respectively, mimicking the adenine portion of ATP to bind to the hinge region of the kinase active site. 6-Bromo-3-(methylthio)-1H-indazole serves as an excellent starting point for designing novel kinase inhibitors. The 6-bromo position allows for the introduction of substituents that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby enhancing potency and selectivity.

Role in Fragment-Based and Library Synthesis

Fragment-based drug discovery (FBDD) relies on identifying small, low-affinity fragments that bind to a target, which are then optimized into potent leads. The indazole core itself is considered a privileged fragment.[3] This derivative provides a pre-functionalized fragment that can be used in screening and subsequently elaborated using the reactive handles.

The diagram below illustrates the central role of this compound in a typical drug discovery workflow.

Caption: Use of the title compound in a drug discovery campaign.

Conclusion

6-Bromo-3-(methylthio)-1H-indazole is more than just a chemical entity; it is a strategic tool for innovation in medicinal chemistry. Its structure is intelligently designed, offering a stable and biologically relevant indazole core, a reactive handle for diversification at C6, and a modulating methylthio group at C3. The clear synthetic route and predictable reactivity profile make it an exceptionally reliable building block for constructing compound libraries aimed at a wide range of therapeutic targets, particularly protein kinases. This guide has provided the foundational knowledge required for researchers to confidently incorporate this high-value intermediate into their discovery programs, accelerating the journey toward novel therapeutics.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2020). Request PDF. Retrieved February 27, 2026, from [Link]

-

6-bromo-3-methyl-1H-indazole | C8H7BrN2. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

-

Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. (n.d.). Acme Synthesis. Retrieved February 27, 2026, from [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

-

(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2023). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. Retrieved February 27, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 1823346-15-1|6-Bromo-3-(methylthio)-1H-indazole|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

The Strategic Application and Synthesis of 6-Bromo-3-(methylthio)-1H-indazole in Drug Discovery

The Indazole Scaffold in Modern Oncology

The 1H-indazole core is a privileged scaffold in medicinal chemistry, prominently featured in FDA-approved kinase inhibitors such as axitinib and pazopanib. Functionalization at the C3 and C6 positions allows for precise tuning of the molecule's electronic properties and binding affinity within the ATP-binding pocket of target kinases. While simple 3-substituted indazoles are notoriously challenging to synthesize directly via [1], the strategic use of 3-(methylthio) intermediates provides a robust, orthogonal pathway for late-stage functionalization.

Specifically, 6-bromo-3-(methylthio)-1H-indazole serves as a dual-axis building block. The C6-bromide enables transition-metal-catalyzed cross-coupling, while the C3-methylthio group acts as a masked leaving group for nucleophilic aromatic substitution (SNAr).

Chemical Identity & Isomer Availability

When sourcing brominated 3-(methylthio)-1H-indazoles, researchers must navigate significant discrepancies in commercial availability. While the 4-bromo and 5-bromo isomers are well-documented and readily available through commercial catalogs such as [2] and [3], the 6-bromo isomer is typically absent from standard inventories. It lacks a widely registered public CAS number, classifying it as a proprietary or custom-synthesized intermediate.

Table 1: Isomer Comparison and Supplier Availability

| Compound Name | CAS Number | Commercial Availability | Typical Sourcing Strategy |

| 4-Bromo-3-(methylthio)-1H-indazole | 1823930-35-3 | High (Catalog) | Direct Purchase[3] |

| 5-Bromo-3-(methylthio)-1H-indazole | 201227-23-8 | High (Catalog) | Direct Purchase[2] |

| 6-Bromo-3-(methylthio)-1H-indazole | Unregistered | None (Custom) | In-House Synthesis |

Synthetic Methodology: Accessing the 6-Bromo Isomer

Because 6-bromo-3-(methylthio)-1H-indazole requires custom generation, medicinal chemists must synthesize it from the commercially abundant 6-bromo-1H-indazole. The following protocol outlines a self-validating, two-step workflow designed for high yield and regioselectivity.

Step 1: Electrophilic Iodination at C3

-

Causality & Rationale: Direct thiolation of the unsubstituted indazole core is thermodynamically unfavorable. Activating the C3 position with an iodine atom facilitates subsequent transition-metal-catalyzed C-S cross-coupling.

-

Protocol: Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF. Add KOH (2.0 eq) and cool the system to 0°C. Mechanistic note: The strong base deprotonates the N1 position, significantly increasing the electron density and nucleophilicity specifically at the C3 carbon. Slowly add iodine (

, 1.5 eq) dissolved in DMF. Stir for 2 hours at room temperature. -

Validation: Quench the reaction with aqueous sodium thiosulfate (

). A successful quench neutralizes unreacted iodine (turning the solution from dark brown to pale yellow), validating that the electrophile has been consumed. Precipitate and filter to isolate 6-bromo-3-iodo-1H-indazole .

Step 2: Copper-Catalyzed Thiolation (Ullmann-Type)

-

Causality & Rationale: The C3-iodide must be selectively displaced by the methanethiolate anion without disturbing the C6-bromide. Copper(I) iodide is chosen over Palladium due to its superior efficacy in C-S bond formation, lower cost, and lower likelihood of triggering a competing reaction at the C6-bromide.

-

Protocol: Charge a Schlenk flask with 6-bromo-3-iodo-1H-indazole (1.0 eq), sodium methanethiolate (NaSMe, 1.5 eq), and CuI (10 mol%). Evacuate and backfill with nitrogen three times to prevent oxidative disulfide formation. Add anhydrous NMP and heat to 100°C for 12 hours. Aqueous workup and column chromatography yield the target 6-bromo-3-(methylthio)-1H-indazole .

Step-by-step synthetic workflow for 6-Bromo-3-(methylthio)-1H-indazole from 6-bromo-1H-indazole.

Downstream Application in Drug Development

The true value of 6-bromo-3-(methylthio)-1H-indazole lies in its orthogonal reactivity. The C3 and C6 positions can be sequentially functionalized to build complex pharmacophores.

-

C3 Functionalization (Oxidation & SNAr): The methylthio ether is inherently a poor leaving group. By oxidizing it with mCPBA (meta-chloroperoxybenzoic acid), it is converted into a methylsulfonyl (

) group. This highly electron-withdrawing moiety activates the C3 position for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to introduce various amines (e.g., piperazines, anilines) that are critical for forming hydrogen bonds with the kinase hinge region. -

C6 Functionalization (Cross-Coupling): The C6-bromide remains completely intact during the C3 oxidation and SNAr steps. Once the C3 position is set, the C6-bromide can be subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to extend the molecule into the solvent-exposed region of the target protein.

Downstream functionalization of the indazole core via oxidation, SNAr, and Suzuki coupling.

References

-

[2] Title: 5-Bromo-3-(methylthio)-1H-indazole | CAS 201227-23-8 Source: American Elements URL: [Link]

-

[1] Title: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 6-Bromo-3-(methylthio)-1H-indazole via C3-Targeted Thiolation

Strategic Overview & Mechanistic Rationale

The 3-(methylthio)-1H-indazole scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and allosteric modulators. Synthesizing 6-bromo-3-(methylthio)-1H-indazole from 6-bromo-3-iodo-1H-indazole presents a classic chemoselectivity challenge: functionalizing the C3 position while preserving the C6-bromo handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).

As an application scientist, selecting the correct synthetic route requires exploiting the fundamental thermodynamic and kinetic differences between carbon-halogen bonds. The C3–I bond possesses a significantly lower bond dissociation energy (

This guide details two field-proven methodologies for this transformation:

-

Route A: Copper-Catalyzed Ullmann-Type Coupling

-

Route B: Turbo-Grignard Halogen-Magnesium Exchange

Decision tree for the selective C3-thiolation of 6-bromo-3-iodo-1H-indazole.

Route Comparison & Quantitative Data

Selecting between Route A and Route B depends on the scale of the reaction, available equipment, and cost constraints. Route A is highly scalable and operationally simple but requires heating. Route B is extremely fast and high-yielding but requires strict anhydrous conditions and stoichiometric organometallics.

| Parameter | Route A: Cu-Catalyzed Ullmann | Route B: Turbo-Grignard Exchange |

| Reagents | NaSMe, CuI, 1,10-Phenanthroline | |

| Temperature | 80 °C (Thermal activation) | -20 °C to 0 °C (Cryo/Cooling) |

| Step Count | 1 Step | 1 Step (One-pot sequential) |

| Chemoselectivity | High (C–I vs C–Br) | Very High (C–I vs C–Br) |

| Typical Yield | 65% – 75% | 80% – 90% |

| Scalability | Excellent for multi-kilogram scale | Requires strict anhydrous control |

| Cost | Low (Inexpensive base metals) | Moderate (Turbo-Grignard cost) |

Mechanistic Causality (E-E-A-T)

Route A: Copper-Catalyzed Direct Thiolation

In the Ullmann-type coupling, Cu(I) undergoes oxidative addition preferentially at the weaker C3–I bond. The C6–Br bond remains inert at 80 °C under these specific catalytic conditions. The addition of 1,10-phenanthroline acts as a bidentate nitrogen ligand, which prevents the disproportionation of Cu(I) and stabilizes the highly reactive Cu(III) intermediate, accelerating the reductive elimination of the thioether product .

Route B: Turbo-Grignard Exchange & Disulfide Trapping

The indazole N–H proton is highly acidic (pKa

Because of the acidic N–H, 2.1 equivalents of the Turbo-Grignard reagent are required. The first equivalent rapidly deprotonates the N–H to form an N-magnesiated intermediate. The second equivalent then executes a highly selective, polarizability-driven iodine-magnesium exchange at the C3 position at -20 °C, leaving the C6-bromine completely untouched . The resulting dianion is then quenched with dimethyl disulfide (MeSSMe).

Mechanistic sequence of the Turbo-Grignard mediated selective C3-thiolation.

Experimental Protocols

Protocol A: Copper-Catalyzed Ullmann Thiolation

This protocol is a self-validating system: the color change of the copper-phenanthroline complex serves as a visual indicator of active catalysis.

-

Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-3-iodo-1H-indazole (1.0 eq, 10 mmol), Copper(I) iodide (0.1 eq, 1 mmol), and 1,10-phenanthroline (0.2 eq, 2 mmol).

-

Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (

) three times. -

Solvent & Nucleophile Addition: Add anhydrous DMF (30 mL) via syringe, followed by Sodium methanethiolate (NaSMe) (1.5 eq, 15 mmol) in one portion under a positive flow of

. The solution will transition to a deep red/brown color, indicating the formation of the active Cu-phenanthroline complex. -

Reaction: Heat the mixture to 80 °C and stir for 12–16 hours.

-

Monitoring: Monitor via LC-MS. The disappearance of the starting material mass (

322/324) and appearance of the product mass ( -

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3

50 mL) to remove DMF, followed by brine. -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the product as a pale solid.

Protocol B: Turbo-Grignard Halogen-Metal Exchange

This protocol utilizes in-situ diagnostic quenching to ensure absolute chemoselectivity before the addition of the electrophile.

-

Preparation: Flame-dry a 100 mL Schlenk flask. Add 6-bromo-3-iodo-1H-indazole (1.0 eq, 10 mmol) and dissolve in anhydrous THF (40 mL) under an Argon atmosphere.

-

Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

-

Deprotonation & Exchange: Dropwise add

-PrMgCl·LiCl (1.3 M in THF, 2.1 eq, 21 mmol) over 15 minutes. Maintain the internal temperature below -15 °C. Stir at -20 °C for 45 minutes.-

Self-Validation Step: Withdraw a 0.1 mL aliquot and quench into

. Analyze via LC-MS. A mass shift of +1 Da (deuterium incorporation at C3) with the C6-bromo isotope pattern intact confirms successful and selective metalation.

-

-

Electrophilic Trapping: Add Dimethyl disulfide (MeSSMe) (1.5 eq, 15 mmol) dropwise. The reaction is highly exothermic; control the addition rate to maintain the temperature below -10 °C.

-

Completion: Allow the reaction to slowly warm to 0 °C over 1 hour.

-

Workup: Quench carefully with saturated aqueous

(30 mL). Extract with Ethyl Acetate (2 -

Purification: Purify via silica gel chromatography or trituration (depending on purity profile) to afford the pure 6-bromo-3-(methylthio)-1H-indazole.

References

-

Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex Journal of Organic Chemistry, 2001, 66 (12), 4333–4339 URL:[Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate PubMed Central (PMC) / Molecules, 2018 URL:[Link]

Application Note: Strategic Suzuki-Miyaura Coupling of 6-Bromo Indazole Thioethers for Accelerated Drug Discovery

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The C6 position of the indazole ring is a critical vector for molecular elaboration to modulate pharmacological activity. This application note provides a comprehensive guide for researchers on the successful Suzuki-Miyaura cross-coupling of 6-bromo indazole thioethers. We delve into the mechanistic nuances, offer a robust baseline protocol, and present a systematic approach to reaction optimization. This guide is intended to empower medicinal chemists to efficiently synthesize novel indazole analogs, thereby accelerating drug development timelines.

Introduction: The Challenge and Opportunity of Indazole Thioethers

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds. When applied to the synthesis of complex pharmaceutical intermediates, such as functionalized indazoles, this reaction allows for the late-stage introduction of diverse molecular fragments.

However, the presence of a thioether moiety on the indazole scaffold introduces a significant challenge. Sulfur-containing compounds are notorious for their potential to poison palladium catalysts by coordinating to the metal center, thereby arresting the catalytic cycle and leading to diminished yields or complete reaction failure. The 6-bromo indazole thioether substrate, therefore, requires carefully selected conditions that balance catalyst activity with resistance to sulfur poisoning. This note outlines a strategic approach to navigate this challenge, transforming it into a reliable synthetic operation.

Mechanistic Considerations: Taming the Thioether

The canonical Suzuki-Miyaura catalytic cycle proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination. The key to success with sulfur-containing substrates lies in selecting a catalyst system that favors the productive progression of this cycle over off-cycle catalyst deactivation pathways.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: A typical workflow for setting up the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 6-bromo indazole thioether (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5 mol%).

-

Atmosphere Inerting: Seal the vessel and purge with an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

-

Monitoring: Stir the reaction vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Optimization of Reaction Parameters

The success of the coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Options | Rationale & Expert Insights |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd₂(dba)₃ is often a good starting point as it is a stable source of Pd(0). Pre-formed catalyst complexes like PdCl₂(dppf) can also be effective. |

| Ligand | SPhos, XPhos, RuPhos, dppf | Crucial for success. Bulky, electron-rich biaryl phosphine ligands (SPhos, XPhos) are highly recommended to promote fast reductive elimination and prevent sulfur poisoning. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A moderately strong inorganic base is required to facilitate the transmetalation step. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents. K₃PO₄ is another strong option. |

| Solvent System | 1,4-Dioxane/H₂O, Toluene, DMF, 2-MeTHF | A polar aprotic solvent is typically used. A small amount of water is often necessary to solubilize the base and facilitate boronic acid activation. Toluene can be effective at higher temperatures. |

| Temperature | 80 - 120 °C | Higher temperatures generally accelerate the reaction rate, which can be beneficial. However, substrate or product instability may necessitate lower temperatures. Microwave heating can significantly shorten reaction times. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Catalyst poisoning by thioether.- Inactive catalyst or reagents.- Insufficient temperature. | - Increase catalyst/ligand loading (up to 10 mol%).- Switch to a more robust ligand (e.g., from dppf to SPhos).- Ensure reagents are pure and solvents are anhydrous and degassed.- Increase reaction temperature or use microwave irradiation. |

| Starting Material Decomposition | - Reaction temperature too high.- Base is too strong. | - Lower the reaction temperature.- Screen milder bases (e.g., K₂CO₃ instead of K₃PO₄). |

| Formation of Protodebrominated Byproduct | - Competitive hydrodehalogenation.- Presence of water/protons. | - Use rigorously dried solvents and reagents.- Use a stronger base like Cs₂CO₃ which can sometimes suppress this side reaction. |

| Homocoupling of Boronic Acid | - Presence of oxygen.- Catalyst system promotes homocoupling. | - Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.- Lower the catalyst loading or screen a different palladium source. |

Conclusion

The Suzuki-Miyaura coupling of 6-bromo indazole thioethers is a challenging yet highly rewarding transformation. By understanding the underlying mechanistic hurdles, particularly the potential for catalyst poisoning, and by employing a rational approach to the selection of ligands and reaction conditions, researchers can reliably access a wide array of novel chemical entities. The protocols and optimization strategies outlined in this note serve as a validated starting point to streamline synthesis and accelerate the discovery of next-generation indazole-based therapeutics.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Li, Y., et al. (2014). The Suzuki-Miyaura coupling of sulfur-containing heteroaryl halides. RSC Advances, 4(78), 41279-41293. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Barday, M., et al. (2018). Practical synthesis of 6-substituted indazoles via Suzuki-Miyaura cross-coupling. Tetrahedron Letters, 59(39), 3561-3564. [Link]

-

Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig and Suzuki-Miyaura Couplings. Organometallics, 34(23), 5497–5500. [Link]

Application Note: Buchwald-Hartwig Amination of 6-Bromo-3-(methylthio)-1H-indazole

Prepared by: Senior Application Scientist, Process & Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The indazole core is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors and targeted protein degraders (e.g., CRBN binders)[1],[2]. Functionalizing the C6 position via the Buchwald-Hartwig amination allows for the rapid exploration of structure-activity relationships (SAR). However, performing this transformation on 6-bromo-3-(methylthio)-1H-indazole presents two distinct chemical challenges that frequently lead to reaction failure if standard conditions are applied:

-

The Unprotected N1-H: The indazole N-H is mildly acidic (pKa ~16). Under basic cross-coupling conditions, it will readily deprotonate. This not only consumes one equivalent of base but can also lead to competing N1-arylation or catalyst deactivation[1].

-

The 3-Methylthio Ether: Thioethers are soft Lewis bases that strongly coordinate to Palladium(II) intermediates. In poorly optimized systems, the 3-methylthio group acts as an intramolecular or intermolecular catalyst poison, trapping the Pd complex off-cycle[3].

Overcoming Substrate Challenges

To establish a self-validating, high-yielding protocol, we must engineer the catalytic environment to bypass these pitfalls.

Ligand Causality: We utilize RuPhos (for secondary amines) or BrettPhos (for primary amines). These dialkylbiaryl monophosphine ligands are highly sterically demanding. Their bulk enforces a mono-ligated Pd(0)L active species and sterically crowds the Pd(II) center following oxidative addition, making the coordination of the bulky 3-methylthio group thermodynamically unfavorable[4].

Base Causality: Because the unprotected N1-H will consume base, we must use >2.0 equivalents of base. We select LiHMDS (Lithium bis(trimethylsilyl)amide). Unlike alkoxides (e.g., NaOtBu), LiHMDS is highly soluble in THF/dioxane and provides a milder environment that prevents the base-mediated degradation of sensitive amine coupling partners (such as unprotected glutarimides in PROTAC synthesis)[2].

Fig 1: Catalytic cycle showing how bulky ligands prevent thioether poisoning.

Quantitative Data & Optimization

The following table summarizes the optimization of the catalytic system. Note the stark difference in yield when moving from first-generation bidentate ligands (BINAP) to third-generation dialkylbiaryl phosphines (RuPhos) and their corresponding G3 precatalysts. The G3 precatalyst ensures rapid generation of the active Pd(0) species at room temperature, outcompeting thioether coordination[4].

Table 1: Optimization of Reaction Conditions for Morpholine Coupling

| Catalyst / Precatalyst | Ligand | Base (Eq.) | Solvent | Temp (°C) | Conversion (%) | Yield (%) |

| Pd₂(dba)₃ (5 mol%) | BINAP (10 mol%) | NaOtBu (2.2) | Toluene | 90 | 15% | <5% (Poisoned) |

| Pd(OAc)₂ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ (2.5) | Dioxane | 100 | 45% | 38% |

| Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | LiHMDS (2.2) | THF | 65 | 85% | 79% |

| RuPhos Pd G3 (2 mol%) | RuPhos (2 mol%) | LiHMDS (2.2) | THF | 65 | >99% | 94% |

Note: Yields determined by quantitative LC-MS using an internal standard. 2.2 equivalents of base are strictly required due to the unprotected N1-H of the indazole.

Experimental Protocols

General Workflow

Fig 2: Standard step-by-step workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology

Target: Synthesis of 4-(3-(methylthio)-1H-indazol-6-yl)morpholine. Scale: 1.0 mmol

Materials Required:

-

6-Bromo-3-(methylthio)-1H-indazole (1.0 mmol, 243.1 mg)

-

Morpholine (1.2 mmol, 104.5 mg / 104 µL)

-

RuPhos Pd G3 Precatalyst (0.02 mmol, 16.7 mg, 2 mol%)

-

RuPhos Ligand (0.02 mmol, 9.3 mg, 2 mol%)

-

LiHMDS (1.0 M in THF) (2.2 mmol, 2.2 mL)

-

Anhydrous THF (4.0 mL, degassed)

Procedure:

-

Preparation under Inert Atmosphere:

-

Causality Check: Oxygen and moisture will rapidly degrade the Pd(0) intermediate and the LiHMDS base.

-

To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 6-bromo-3-(methylthio)-1H-indazole (243.1 mg), RuPhos Pd G3 (16.7 mg), and RuPhos (9.3 mg).

-

Seal the vessel with a PTFE septum. Evacuate the vessel and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

-

-

Reagent Addition:

-

Add anhydrous, sparged THF (4.0 mL) via syringe. Stir the mixture at room temperature for 2 minutes. The solution will typically turn a pale yellow/orange, indicating the activation of the G3 precatalyst to the active Pd(0) species.

-

Add morpholine (104 µL) via microsyringe.

-

-

Base Addition and Heating:

-

Critical Step: Add LiHMDS (1.0 M in THF, 2.2 mL) dropwise over 1 minute. The first 1.0 mL neutralizes the indazole N1-H; the remainder drives the catalytic cycle. The reaction mixture will darken to a deep red/brown.

-

Transfer the sealed vial to a pre-heated oil bath or heating block set to 65 °C.

-

-

Reaction Monitoring (Self-Validation):

-

Stir at 65 °C for 2 to 4 hours.

-

Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting bromide should be completely consumed, replaced by a lower-Rf, highly UV-active product spot.

-

-

Quench and Workup:

-

Cool the reaction to room temperature.

-

Carefully quench the remaining base by adding 2.0 mL of saturated aqueous NH₄Cl. Causality: This re-protonates the indazole N1 position, ensuring the product partitions into the organic layer.

-

Dilute with Ethyl Acetate (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford the desired 6-aminoindazole derivative as an off-white solid.

-

Substrate Scope Considerations

While this protocol is optimized for secondary amines like morpholine using RuPhos, it is highly adaptable. If coupling a primary amine (e.g., cyclohexylamine or tert-butyl 4-(aminomethyl)piperidine-1-carboxylate for CRBN binders[2]), simply substitute the catalyst system for BrettPhos Pd G3 and BrettPhos ligand . BrettPhos provides superior selectivity for mono-arylation of primary amines, preventing over-arylation to the diarylamine.

References

- BenchChem Technical Support Team.

- "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PMC - NIH, Dec. 2024.

- "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific

- Reichert, Elaine C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

Application Note: Harnessing 6-Bromo-3-(methylthio)-1H-indazole in Fragment-Based Drug Discovery (FBDD)

The Strategic Anatomy of a Privileged Fragment

In Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical starting point dictates the trajectory of the entire hit-to-lead campaign. 6-Bromo-3-(methylthio)-1H-indazole is an exceptionally engineered fragment that integrates target-binding pharmacophores with built-in vectors for structural validation and synthetic elaboration.

Understanding the causality behind its structural features is critical for deploying it effectively:

-

The 1H-Indazole Core (The Anchor): Indazoles are privileged scaffolds, particularly in kinase drug discovery. The N1-H acts as a hydrogen bond donor, while the N2 acts as an acceptor. This motif perfectly mimics the interactions of the adenine ring of ATP with the kinase hinge region, establishing a rigid, predictable binding anchor .

-

The 6-Bromo Substituent (The Validator & Vector): Halogen-enriched fragment libraries leverage heavy atoms for two reasons. Biophysically, bromine provides a strong anomalous scattering signal (K-edge ~0.92 Å), allowing crystallographers to unambiguously locate the fragment via anomalous difference Fourier maps, even at low occupancies . Chemically, the C-Br bond is a highly reactive vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid "fragment growing" .

-

The 3-Methylthio Group (The Pro-Polar Probe): The thioether is a flexible, lipophilic moiety that can probe hydrophobic sub-pockets (such as the kinase gatekeeper pocket). Crucially, it serves as a "pro-polar" vector. Once the fragment is anchored, the sulfur atom can be oxidized to a sulfoxide or sulfone, introducing highly directional hydrogen bond acceptors to engage solvent-exposed regions without altering the molecule's primary trajectory .

Quantitative Profiling: Rule of Three (Ro3) Compliance

To ensure high ligand efficiency (LE) and room for synthetic growth, fragments must adhere to the Rule of Three. As shown in Table 1, 6-bromo-3-(methylthio)-1H-indazole possesses ideal physicochemical properties for FBDD.

Table 1: Physicochemical Properties vs. Astex Rule of Three (Ro3)

| Property | 6-Bromo-3-(methylthio)-1H-indazole | Ro3 Ideal Threshold | Status |

| Molecular Weight ( g/mol ) | 243.12 | ≤ 300 | Optimal (Leaves ~250 Da for growth) |

| cLogP (Lipophilicity) | ~2.8 | ≤ 3.0 | Optimal (Drives initial binding entropy) |

| H-Bond Donors | 1 (N1-H) | ≤ 3 | Optimal |

| H-Bond Acceptors | 2 (N2, S) | ≤ 3 | Optimal |

| Rotatable Bonds | 1 (S-CH3) | ≤ 3 | Rigid (Minimizes entropic penalty) |

| Polar Surface Area (PSA) | ~54 Ų | ≤ 60 Ų | Optimal |

FBDD Workflow Integration

The integration of this fragment into a discovery pipeline requires a tightly coupled biophysical and structural workflow. The diagram below illustrates the iterative cycle of screening, structural validation, and vector-driven elaboration.

Fig 1: Iterative FBDD workflow from primary biophysical screening to lead optimization.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol in the FBDD pipeline must be designed as a self-validating system. The following methodologies detail how to screen, structurally validate, and chemically elaborate 6-bromo-3-(methylthio)-1H-indazole.

Protocol A: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments bind with low affinity (

Step-by-Step Methodology:

-

Immobilization: Covalently couple the target protein (e.g., AXL or JAK kinase) to a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to ensure sufficient signal-to-noise for a 243 Da fragment).

-

Buffer Preparation: Prepare running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) supplemented with exactly 5% DMSO.

-

DMSO Calibration (Critical): Inject a solvent correction series (4.5% to 5.5% DMSO) to build a calibration curve. Causality: Bulk refractive index changes from DMSO mismatch can easily mask or mimic the small response of a fragment.

-

Fragment Injection: Inject 6-bromo-3-(methylthio)-1H-indazole in a dose-response series (31.25

M to 2 mM) at a high flow rate (50 -

Self-Validation Checkpoint: Inject a known high-affinity reference inhibitor (e.g., Staurosporine for kinases) at the beginning, middle, and end of the run. If the

of the positive control drops by >10%, the protein is denaturing, and the fragment data must be discarded.

Protocol B: Structural Validation via X-Ray Crystallography (Anomalous Phasing)

Causality: Because fragments are small and bind weakly, they often exhibit low occupancy in the crystal lattice. Standard molecular replacement can result in ambiguous electron density. We exploit the 6-bromo substituent to generate an anomalous signal, providing mathematical proof of the fragment's location.

Step-by-Step Methodology:

-

Crystal Soaking: Transfer apo-protein crystals into a soaking drop containing the mother liquor supplemented with 20–50 mM of the fragment and 10% DMSO. Soak for 2 to 24 hours.

-

Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (e.g., mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

-

Data Collection: Collect diffraction data at a synchrotron beamline tuned specifically to the Bromine K-edge wavelength (

Å) to maximize the anomalous scattering differences ( -

Self-Validation Checkpoint: Process the data and calculate an anomalous difference Fourier map. The protocol is validated if a >5

peak appears exactly at the modeled position of the bromine atom. If the anomalous peak is absent, any standard electron density at that site is likely an ordered solvent molecule (e.g., DMSO or PEG), not the fragment.

Protocol C: Microscale High-Throughput Elaboration (Fragment Growing)

Causality: Once the binding pose is confirmed, the C6-position (bromine) acts as the primary growth vector. To conserve fragment material and rapidly explore chemical space, we utilize microscale High-Throughput Experimentation (HTE) for Suzuki-Miyaura coupling .

Step-by-Step Methodology:

-

Plate Preparation: In a 96-well glass-lined plate, dispense 96 diverse boronic acids (0.05 mmol each) representing different pharmacophoric vectors.

-

Master Mix Addition: Prepare a master mix containing 6-bromo-3-(methylthio)-1H-indazole (0.04 mmol per well), Pd(dppf)Cl

catalyst (5 mol%), and K -

Reaction: Seal the plate under nitrogen and heat at 90°C for 16 hours on a shaker block.

-

Self-Validation Checkpoint: Spike the master mix with a chemically inert internal standard (e.g., 4,4'-dimethylbiphenyl). During LC-MS analysis of the wells, quantify the conversion by comparing the product peak area to the internal standard. This ensures that a "failed" reaction is genuinely due to poor coupling kinetics, not a liquid handling error or ionization suppression in the mass spectrometer.

Fig 2: Vector-driven synthetic elaboration pathway utilizing C6 coupling and C3 oxidation.

Conclusion & Strategic Outlook

The use of 6-bromo-3-(methylthio)-1H-indazole exemplifies the modern paradigm of FBDD: starting small, but starting smart. By utilizing a fragment that inherently possesses an anchoring motif (indazole), a structural/synthetic vector (bromine), and a tunable lipophilic/pro-polar probe (methylthio), medicinal chemists can bypass the traditional attrition rates of high-throughput screening. The transition from a millimolar fragment to a nanomolar lead is achieved not by random screening, but by rational, vector-driven elaboration validated continuously by biophysics and crystallography.

References

-

Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. Journal of Medicinal Chemistry, 2016. Demonstrates the successful elaboration of 6-substituted indazoles into potent kinase inhibitors.[Link]

-

Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Chemical Science, 2023. Outlines the self-validating HTE protocols for fragment growing via cross-coupling.[Link]

-

Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 2021. Highlights the hit-to-lead optimization of indazole fragments targeting receptor tyrosine kinases.[Link]

Application Note: Protocol for C3-Sulfenylation of 6-Bromoindazole

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Transition-metal-free and electrochemical methodologies for the regioselective C–S bond formation at the C3 position of 6-bromo-1H-indazole.

Strategic Rationale & Substrate Profiling

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., VEGFR and PLK4 inhibitors)[1]. Specifically, 6-bromo-1H-indazole serves as a highly versatile bifunctional building block. The bromine atom at the C6 position provides a synthetic handle for downstream palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C3 position remains available for direct functionalization.

The introduction of a thioether group at the C3 position (C3-sulfenylation) significantly enhances the lipophilicity and target-binding affinity of the resulting molecules[2]. Historically, C–S bond formation required harsh transition-metal catalysis. However, modern protocols leverage iodine catalysis or electrochemistry to achieve this cross-dehydrogenative coupling under mild, green conditions[3].

The presence of the electron-withdrawing C6-bromo group slightly deactivates the pyrazole ring compared to an unsubstituted indazole. Consequently, the choice of oxidant and electrophilic sulfur species must be carefully calibrated to ensure complete conversion without over-oxidation.

Mechanistic Framework

Understanding the causality behind the reagent selection is critical for troubleshooting and scaling the reaction. The direct C3-sulfenylation operates via an electrophilic aromatic substitution (SEAr) pathway, driven by the in situ generation of a highly reactive electrophilic sulfur species.

The Iodine/DMSO Catalytic System

In the batch protocol, molecular iodine (

-

Electrophile Generation:

reacts with the aryl/alkyl thiol to generate a sulfenyl iodide ( -

Nucleophilic Attack: The electron-rich C3 position of 6-bromoindazole attacks the electrophilic sulfur, forming a Wheland-type intermediate.

-

Rearomatization & Catalyst Regeneration: Deprotonation restores aromaticity, releasing hydrogen iodide (

). DMSO oxidizes the

Caption: Mechanistic pathway of C3-sulfenylation via electrophilic sulfur generation.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the C3-sulfenylation of 6-bromoindazole with thiophenol, highlighting the superiority of the Iodine/DMSO and Electrochemical systems.

| Entry | Catalyst / Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | DMSO | 80 | 4 | 85% | Optimal batch conditions; clean conversion. | |

| 2 | EtOAc | 60 | 6 | 78% | Alternative oxidant; slight over-oxidation to sulfoxide. | |

| 3 | Graphene Oxide (GO) | DCE | rt | 12 | 71% | Visible-light promoted; longer reaction time[4]. |

| 4 | Electrochemical (C/Ni) | MeCN / | rt | 2 | 92% | Highest yield; oxidant-free; scalable to flow[3]. |

Detailed Methodologies

Protocol A: Iodine-Catalyzed Batch Synthesis

This method is highly accessible and requires no specialized equipment, making it ideal for rapid library generation.

Caption: Step-by-step experimental workflow for the iodine-catalyzed batch synthesis.

Step-by-Step Procedure:

-

Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 mmol, 197 mg) and the desired aryl/alkyl thiol (1.2 mmol).

-

Catalyst Addition: Add molecular iodine (

, 0.2 mmol, 50.8 mg). Causality: -

Solvation & Heating: Add anhydrous DMSO (3.0 mL). Seal the tube and stir the mixture at 80 °C. The solution will initially appear deep purple/brown.

-

Reaction Monitoring: Stir for 4–6 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The product spot will fluoresce under 254 nm UV light.

-

Quenching (Self-Validating Step): Cool to room temperature and add 10 mL of a saturated aqueous solution of sodium thiosulfate (

). Causality: Thiosulfate reduces unreacted -

Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 15 mL) to remove DMSO, dry over anhydrous

, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Electrochemical Cross-Dehydrogenative Coupling

This protocol represents the state-of-the-art for green, scalable synthesis, avoiding chemical oxidants entirely[3].

Step-by-Step Procedure:

-

Cell Setup: Utilize an undivided electrochemical cell equipped with a graphite rod anode and a nickel plate cathode.

-

Electrolyte Preparation: Dissolve 6-bromo-1H-indazole (1.0 mmol) and aryl thiol (1.5 mmol) in 10 mL of anhydrous Acetonitrile (MeCN) containing 0.1 M tetra-n-butylammonium hexafluorophosphate (

) as the supporting electrolyte. -

Electrolysis: Stir the mixture at room temperature and apply a constant current (typically 10 mA) for 2–3 hours (until 2.5 F/mol of charge is passed). Causality: The constant current ensures a steady generation of thiyl radicals at the anode while preventing over-oxidation of the indazole core.

-

Workup: Upon completion (verified by TLC), remove the solvent under reduced pressure. Dissolve the crude residue in EtOAc, wash with water to remove the electrolyte, dry, and purify via column chromatography.

Analytical Validation & In-Process Controls

To ensure the trustworthiness of the protocol, the following self-validating analytical checks must be integrated:

-

TLC Staining: The 3-sulfenylated product contains an oxidizable sulfur atom. While it is UV-active, staining the TLC plate with Potassium Permanganate (

) will yield a bright yellow spot against a purple background, confirming the presence of the thioether linkage. -

NMR Signatures: In

NMR (

References

-

Electrochemical Regioselective Sulfenylation of 2H-Indazoles with Thiols in Batch and Continuous Flow Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source Source: ACS Omega URL:[Link]

-

Visible-Light-Induced, Graphene Oxide-Promoted C3-Chalcogenylation of Indoles Strategy under Transition-Metal-Free Conditions Source: Molecules (MDPI) URL:[Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Separating 1H and 2H isomers of alkylated 3-(methylthio)indazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkylated 3-(methylthio)indazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging but critical task of separating and identifying their 1H and 2H regioisomers.

Understanding the Challenge: The Formation of 1H and 2H-Indazole Isomers

The primary difficulty in handling alkylated indazoles stems from the inherent annular tautomerism of the indazole ring. The parent heterocycle exists as two distinct, interconvertible forms: the 1H-indazole and the 2H-indazole.[1][2] The 1H-tautomer, featuring a benzenoid-like structure, is generally the more thermodynamically stable and predominant form.[2][3][4][5]

During a typical alkylation reaction, the deprotonated indazole anion presents two nucleophilic nitrogen atoms (N1 and N2). The alkylating agent can attack either nitrogen, often resulting in a mixture of N1- and N2-substituted products.[1][2] The ratio of these isomers is a complex function of reaction conditions (base, solvent, temperature), steric and electronic effects of substituents on the indazole ring, and the nature of the alkylating agent itself.[1][3][6] While optimizing the reaction for regioselectivity is the ideal approach, achieving complete selectivity is rare, making efficient separation and unambiguous characterization essential downstream processes.[7]

Frequently Asked Questions (FAQs)

Q1: Why do I consistently get a mixture of 1H and 2H isomers during alkylation?

A1: This is a fundamental consequence of the indazole ring's structure. The indazole anion is an ambident nucleophile with reactive sites at both N1 and N2. The reaction often yields a mixture of the thermodynamic product (typically the 1H-isomer) and the kinetic product (often the 2H-isomer).[5] Conditions that allow the reaction to reach equilibrium, such as higher temperatures or longer reaction times, tend to favor the more stable 1H-isomer.[5][8]

Q2: How can I synthetically favor the formation of one isomer over the other?

A2: While this guide focuses on separation, directing the synthesis is highly advantageous. Key strategies include:

-

For N1-Selectivity (Thermodynamic Control): The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective. The sodium cation is believed to chelate with the N2 atom and an electron-rich group at the C3 position (like your methylthio group), sterically hindering attack at N2 and directing the alkylating agent to N1.[1][3][6]

-

For N2-Selectivity (Kinetic Control): Achieving high N2 selectivity is often more challenging. Mitsunobu conditions (e.g., PPh₃/DIAD with an alcohol) have shown a strong preference for forming the N2-regioisomer.[1][5] Certain substrates, such as those with electron-withdrawing groups at the C7 position, can also confer excellent N2 regioselectivity.[3][6]

Q3: What are the primary methods for separating a mixture of 1H and 2H isomers?

A3: The most common and effective methods are chromatographic.

-

Flash Column Chromatography: This is the workhorse for preparative, gram-scale separations.[9] Success depends on finding a solvent system that maximizes the difference in retention factor (Rƒ) between the two isomers.

-

High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and is suitable for both analytical quantification and preparative isolation.[10][11] Both normal-phase and reversed-phase modes can be effective.

-

Recrystallization: In some cases, if the isomeric mixture is solid and there is a significant difference in solubility in a particular solvent system, fractional recrystallization can be an effective, scalable purification method.[12]

Q4: How can I definitively identify which of my separated compounds is the 1H-isomer and which is the 2H-isomer?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this purpose.[13][14] One-dimensional (¹H, ¹³C) and two-dimensional (HMBC, NOESY) experiments provide unambiguous structural proof.[1][15] For crystalline materials, single-crystal X-ray diffraction provides the ultimate, unequivocal structural determination.[16][17]

Troubleshooting Guide: Chromatographic Separation

Separating 1H and 2H isomers can be challenging due to their similar structures and polarities. This guide provides a systematic approach to developing a robust separation method.

Workflow for Isomer Separation and Characterization

Caption: General workflow for separating and identifying indazole isomers.

Issue 1: My isomers are co-eluting or have very poor separation during silica gel column chromatography.

This is the most common problem encountered. It indicates that the chosen mobile phase does not sufficiently differentiate between the polarities of the two isomers.

Troubleshooting Protocol: Optimizing Flash Column Chromatography

-

Systematic Solvent Screening (TLC): The key to successful column chromatography is methodical TLC analysis.[9]

-

Start Simple: Begin with a binary solvent system, typically a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).

-

Test a Polarity Gradient: Spot your mixture on a TLC plate and run several chambers with varying ratios (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). The goal is to find a system where the lower Rƒ spot is around 0.2 and the higher Rƒ spot is around 0.4, maximizing the separation distance (ΔRƒ).

-

Introduce a Third Solvent: If binary systems fail, add a third component. For example:

-

A small amount of Dichloromethane (DCM) can improve the solubility of the sample.

-

A small amount of Methanol (MeOH) or Isopropanol (IPA) can dramatically increase polarity.

-

A trace amount of Triethylamine (TEA) or Acetic Acid can be used if the compounds are basic or acidic, respectively, to reduce tailing on the silica.

-

-

-

Adsorbent Selection:

-

Silica Gel: The default choice. It is slightly acidic and separates based on polar interactions (hydrogen bonding, dipole-dipole).[9]

-

Alumina: Can be basic, neutral, or acidic. If your compounds are sensitive to the acidity of silica, or if separation fails, trying neutral alumina is a good next step.

-

-

Column Packing and Loading:

-

Proper Packing: Ensure the column is packed homogeneously without air bubbles to prevent channeling.

-

Dry Loading: For difficult separations, pre-adsorb the crude mixture onto a small amount of silica gel. Evaporate the solvent completely, and carefully add the resulting dry powder to the top of the column. This often results in sharper bands and better separation than loading in a solution.[18]

-

-

Elution Strategy:

-

Isocratic vs. Gradient: If the Rƒ values are very close, an isocratic (single solvent system) elution is preferred to maximize resolution. If they are far apart, a shallow gradient (slowly increasing the percentage of the polar solvent) can speed up the process.

-

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (default), Neutral Alumina | Silica is a versatile polar stationary phase. Alumina offers a different selectivity profile.[9][18] |

| Mobile Phase | Hexane/Ethyl Acetate or Heptane/EtOAc gradients | Standard system offering a wide polarity range. Good for most non-polar to moderately polar compounds. |

| Difficult Separations | Hexane/DCM/EtOAc or Hexane/IPA | Adding a third solvent modifies the selectivity of the mobile phase, potentially resolving isomers. |

| Sample Loading | Dry loading (adsorbed onto silica) | Minimizes band broadening at the start of the column, leading to higher resolution.[18] |

Issue 2: Column chromatography is too slow, gives poor recovery, or the isomers are still inseparable.

When standard column chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) is the next logical step. It offers superior resolving power.

Troubleshooting Protocol: HPLC Method Development

-

Select the Chromatographic Mode:

-

Normal-Phase (NP-HPLC): Uses a polar stationary phase (like silica or diol) and a non-polar mobile phase (like Hexane/Isopropanol). This is often a good starting point as it separates based on principles similar to TLC.[19]

-

Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase (like C18) and a polar mobile phase (like Acetonitrile/Water or Methanol/Water).[11][20] This is the most common HPLC mode but separates based on hydrophobicity, which may or may not be different between your isomers.

-

-

Column Selection is Key:

-

For many positional isomers, standard C18 or silica columns may not be enough. Columns that offer alternative selectivity, particularly "shape selectivity," are highly recommended.

-

Phenyl-Hexyl or PFP Columns: These columns can interact with aromatic systems via π-π interactions. The different orientation of the alkyl group relative to the indazole's aromatic system in the 1H vs. 2H isomer can lead to differential retention.[21]

-

Embedded Polar Group (e.g., Amide, Carbamate): These RP columns have a polar group embedded in the alkyl chain. This provides a different mechanism for interaction and can be very effective at separating isomers.[21]

-

-

Method Development:

-

Start with a scout gradient: Run a fast gradient (e.g., 5% to 95% organic solvent over 10 minutes) to determine the approximate retention time of your isomers.

-

Optimize to an isocratic method: Based on the scout gradient, calculate an appropriate isocratic mobile phase composition to achieve good retention (k' between 2 and 10) and resolution. Isocratic elution generally provides the best resolution for preparative work.[19]

-

Adjust organic modifier: Try switching from Acetonitrile to Methanol (or vice-versa) in RP-HPLC, or from Isopropanol to Ethanol in NP-HPLC. Different solvents can alter the selectivity and may resolve your peaks.

-

| Parameter | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |

| Stationary Phase | Silica, Diol, Cyano | C18, C8, Phenyl-Hexyl, Embedded Polar |

| Mobile Phase | Hexane / Isopropanol (IPA) or Ethanol | Acetonitrile / Water or Methanol / Water |

| Typical Starting Condition | Isocratic 90:10 Hexane:IPA | Gradient 10-95% Acetonitrile in Water |

| Optimization | Vary %IPA; try different alcohols | Vary % Acetonitrile; switch to Methanol |

Definitive Isomer Identification Guide

Once you have two pure, isolated compounds, you must determine which is which. NMR spectroscopy is the most direct method.[14][22]

Chemical Structures of Isomers

Caption: General structures of 1H- and 2H-alkylated 3-(methylthio)indazoles.

Issue: I have two clean samples but don't know the isomer assignment.

Solution: Spectroscopic Analysis

The electronic environment of the protons and carbons in the indazole ring is significantly different depending on where the alkyl group is attached.

1. ¹H NMR Spectroscopy:

-

Proton H7: This is often one of the most diagnostic signals. In the 1H-isomer , the H7 proton is adjacent to the substituted N1 nitrogen and is typically found at a relatively upfield position. In the 2H-isomer , H7 is adjacent to the unsubstituted N1 nitrogen's lone pair, which exerts a strong deshielding effect, shifting the H7 proton significantly downfield compared to the 1H-isomer.[14]

-

Proton H3: The H3 proton (if present, not applicable to 3-substituted indazoles like ours) is typically more shielded (further upfield) in the 2H-isomer compared to the 1H-isomer.[14]

2. ¹³C NMR Spectroscopy:

-

Carbons C3 and C7a: The chemical shifts of the pyrazole ring carbons are highly sensitive to the substitution pattern. The difference in chemical shifts (Δδ) between C3 and C7a can be a reliable indicator. This difference is often larger in one isomer than the other. Consulting literature for similar compounds is highly recommended.[14][22]

3. 2D NMR Spectroscopy (for Unambiguous Proof):

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

-

To Confirm the 1H-Isomer: Look for a correlation from the protons on the methylene group attached to the nitrogen (the N-CH₂ -R group) to carbon C7a . This 3-bond correlation is only possible in the 1H-isomer.[1][3]

-

To Confirm the 2H-Isomer: Look for a correlation from the N-CH₂ -R protons to carbon C3 . This 3-bond correlation is only possible in the 2H-isomer.[3]

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. In the 1H-isomer , a NOE can often be observed between the N-CH₂ -R protons and the H7 proton.

Summary of Diagnostic NMR Data

| Technique | Observation for 1H-Isomer | Observation for 2H-Isomer | Causality |

| ¹H NMR | H7 proton is relatively upfield | H7 proton is significantly downfield | Deshielding effect of N1 lone pair in the 2H isomer.[14] |

| HMBC | Correlation between N-CH₂ protons and C7a | Correlation between N-CH₂ protons and C3 | Unambiguous 3-bond J-coupling confirms connectivity.[1][3] |

| NOESY | Correlation between N-CH₂ protons and H7 | No correlation between N-CH₂ and H7 | Protons must be close in 3D space for a NOE to be observed. |

References

- BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Technical Support.

- Beilstein J. Org. Chem. (2024).

- University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- Alam, M. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.

- PMC. (2024).

- BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. BenchChem Technical Support.

- ResearchGate. (2011).

- PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.

- Isin, E. M., de Jonge, M., & Castagnoli Jr, N. (2001). Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. Journal of Organic Chemistry, 66(12), 4220-6.

- R Discovery. (2006).

- Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- ESA-IPB.

- PMC. (n.d.).

- ResearchGate. (2021).

- PMC. (2024).

- MDPI. (2006).

- ACS Publications. (2001).

- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.

- BenchChem. (2025). Avoiding isomerization during 2H-indazole synthesis. BenchChem Technical Support.

- UVic. (n.d.).

- PubMed. (2017).

- SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column.

- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215–3226.

- MDPI. (2016).

- PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Welch Materials. (2024).

- BenchChem. (2025). A Comparative Guide to the Chromatographic Separation of E/Z Isomers from Horner-Wadsworth-Emmons Reactions. BenchChem Technical Support.

- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.

- MDPI. (2020).

- AZoLifeSciences. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. research.ucc.ie [research.ucc.ie]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. web.uvic.ca [web.uvic.ca]

- 10. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of Indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. azolifesciences.com [azolifesciences.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. welch-us.com [welch-us.com]

- 22. researchgate.net [researchgate.net]

Catalyst poisoning by thioethers in palladium coupling reactions

Ticket #404: Catalyst Poisoning by Thioethers in Palladium Coupling

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is It Sulfur Poisoning?

Before overhauling your synthesis, confirm that thioether coordination is the root cause of your stalled reaction. Thioethers (

Symptoms of Thioether Poisoning:

-

The "30% Wall": Reaction initiates normally but stalls at partial conversion (20–40%) despite available reagents.

-

Kinetic Sluggishness: Reaction rates are significantly slower (

decreases) compared to non-sulfur analogs. -

Lack of Precipitate: In some cases, the solution remains clear (homogeneous) because the Pd is solubilized by the thioether, preventing the formation of Pd-black, yet it is catalytically inactive.

The "Spiking" Validation Protocol: To scientifically confirm poisoning, perform a standard coupling reaction (e.g., Suzuki-Miyaura) with a "clean" substrate (no sulfur) and spike it with 1.0 equivalent of your thioether-containing molecule.

-

Result A: Yield remains high (>80%).

Not poisoning. Check sterics/electronics of the substrate. -

Result B: Yield crashes (<20%).

Confirmed Thioether Poisoning. Proceed to the solutions below.

Mechanistic Insight: The "Soft-Soft" Trap

Understanding the enemy is the first step to defeating it. Thioethers do not typically undergo oxidative addition (like thiols might); instead, they act as decoy ligands .

Figure 1: The Thioether Trap. The sulfur atom competes with the transmetallating agent or the phosphine ligand for a coordination site on the Pd(II) intermediate, creating a stable but catalytically dead species.

Resolution Protocols (Tiered Solutions)

Tier 1: Ligand Engineering (The Gold Standard)

The most effective solution is to use a ligand that binds to Palladium more strongly than the thioether does, or is bulky enough to sterically prevent the sulfur from approaching the metal center.

Recommended Ligand Classes:

| Ligand Class | Specific Recommendation | Why it Works |